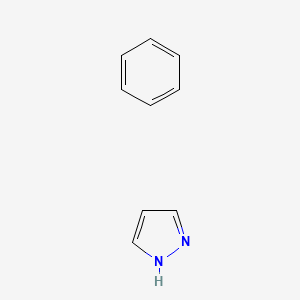
benzene;1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene;1H-pyrazole is a compound that combines the aromatic hydrocarbon benzene with the heterocyclic compound 1H-pyrazole Benzene is a well-known aromatic hydrocarbon with a six-membered ring structure, while 1H-pyrazole is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene;1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with carbonyl compounds, such as diketones or aldehydes, in the presence of benzene. This reaction typically requires mild conditions and can be catalyzed by acids or bases. Another method involves the cycloaddition of hydrazones with alkynes, which can be facilitated by transition metal catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions using readily available starting materials. The process may include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
Benzene;1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
Benzene;1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and polymers
作用机制
The mechanism of action of benzene;1H-pyrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes and receptors. For example, some pyrazole derivatives act as inhibitors of cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins. Other derivatives may interact with DNA or proteins, leading to anticancer or antimicrobial effects .
相似化合物的比较
Benzene;1H-pyrazole can be compared with other similar compounds, such as:
Imidazole: Both compounds contain a five-membered ring with two nitrogen atoms, but imidazole has nitrogen atoms at positions 1 and 3, while pyrazole has them at positions 1 and 2.
Indazole: Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. It shares some chemical properties with this compound but has a different structural arrangement.
Pyrazoline: Pyrazoline is a reduced form of pyrazole, containing a five-membered ring with two nitrogen atoms and one double bond
This compound is unique due to its combination of aromatic and heterocyclic properties, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
835653-09-3 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
benzene;1H-pyrazole |
InChI |
InChI=1S/C6H6.C3H4N2/c1-2-4-6-5-3-1;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5) |
InChI 键 |
XLTRGZZLGXNXGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=C1.C1=CNN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


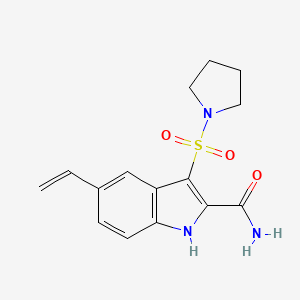
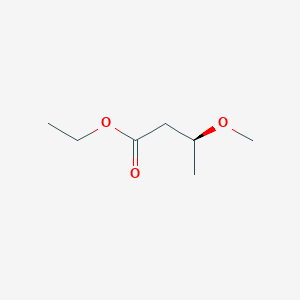
![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
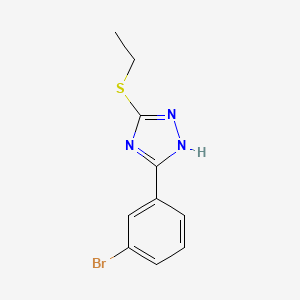
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
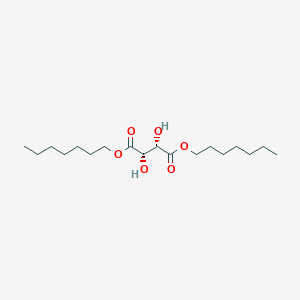
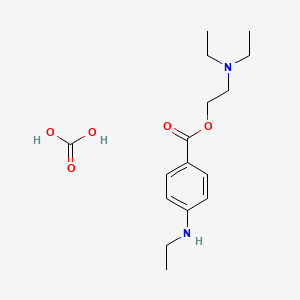
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
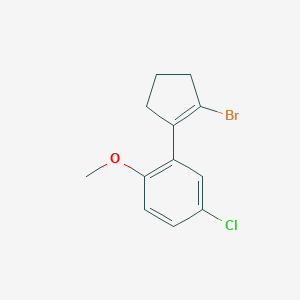
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)
